molecular formula C26H30N2O5 B13373698 4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13373698
M. Wt: 450.5 g/mol
InChI Key: CYIUYAIQHRVREU-ZNTNEXAZSA-N
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Description

4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a benzoyl group, a hydroxy group, a morpholinyl group, and a propoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Core: The initial step involves the formation of the pyrrolone core through a cyclization reaction. This can be achieved by reacting an appropriate diketone with an amine under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrolone core is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Morpholinyl Group Addition: The morpholinyl group can be added through a nucleophilic substitution reaction, where the appropriate halide is reacted with morpholine.

    Propoxyphenyl Group Addition: The propoxyphenyl group can be introduced through an etherification reaction, where the appropriate phenol is reacted with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of a benzyl group from the benzoyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

    4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the propoxyphenyl group.

    4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has a methoxy group instead of a propoxy group.

    4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-bromophenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has a bromophenyl group instead of a propoxyphenyl group.

Properties

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H30N2O5/c1-2-16-33-21-10-8-19(9-11-21)23-22(24(29)20-6-4-3-5-7-20)25(30)26(31)28(23)13-12-27-14-17-32-18-15-27/h3-11,23,29H,2,12-18H2,1H3/b24-22+

InChI Key

CYIUYAIQHRVREU-ZNTNEXAZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCOCC4

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4

Origin of Product

United States

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